Plumbagin

cytotoxicity apoptosis ROS

Select Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) for its unique 5-OH/2-CH₃ architecture, which confers superior blood-brain barrier penetration, dual antimutagenic/pro-oxidant activity, and selective ABCG2 transporter engagement—properties not replicated by juglone, menadione, or shikonin. This scaffold is essential for glioma ferroptosis models, MDR/XDR antitubercular SAR, and ABCG2-mediated efflux studies. Ensure your research endpoints dictate scaffold choice; procure the validated, differentiated tool compound.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 481-42-5
Cat. No. B1678898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlumbagin
CAS481-42-5
Synonyms2-methyl-5-hydroxy-1,4-naphthoquinone
5-hydroxy-2-methyl-1,4-naphthoquinone
plumbagin
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C=CC=C2O
InChIInChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3
InChIKeyVCMMXZQDRFWYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plumbagin (CAS 481-42-5) Procurement Guide: Structural and Functional Distinctions Among 1,4-Naphthoquinones


Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring plant-derived naphthoquinone characterized by a unique substitution pattern featuring both a C2 methyl group and a C5 hydroxyl group on the 1,4-naphthoquinone core [1]. This dual substitution distinguishes it from closely related analogs such as juglone (only 5-OH), menadione (only 2-CH3), lawsone (2-OH), and shikonin (a more complex side chain), and directly underpins its differential pharmacological profile [2]. The compound is primarily isolated from plants of the Plumbaginaceae, Droseraceae, and Ebenaceae families and has been extensively investigated for anticancer, antimicrobial, and antiparasitic applications .

Plumbagin (CAS 481-42-5) vs. Generic 1,4-Naphthoquinones: Why Interchangeability Is Scientifically Unjustified


Despite sharing a common 1,4-naphthoquinone scaffold, plumbagin exhibits distinct biological outcomes that preclude its simple substitution with analogs like juglone, menadione, lawsone, or shikonin. These differences arise from variations in redox potential, target engagement, and pharmacokinetic properties—all rooted in the specific 5-OH and 2-CH3 substitution pattern of plumbagin [1]. For example, plumbagin uniquely combines strong pro-oxidant and antimutagenic activities, whereas menadione is primarily an antioxidant and juglone is only antimutagenic [2]. Moreover, plumbagin demonstrates superior blood-brain barrier penetration and distinct transporter interactions compared to lapachol, shikonin, and menadione, respectively . These compound-specific properties dictate that procurement decisions must be guided by precise experimental or therapeutic endpoints rather than class-level assumptions.

Plumbagin (CAS 481-42-5) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Plumbagin Exhibits 2-Fold Higher Cytotoxicity than Juglone in Human Lymphocytes

Plumbagin is significantly more potent than juglone in inducing cytotoxicity in human peripheral blood lymphocytes. The cytotoxic effect of plumbagin was at least twofold higher than that of juglone as evidenced by the IC50 value [1]. This differential activity is attributed to plumbagin's dual functional groups (5-OH and 2-CH3) which enhance its pro-oxidant and apoptosis-inducing capacity [2].

cytotoxicity apoptosis ROS

Plumbagin Demonstrates Superior Blood-Brain Barrier Penetration Over Lapachol and Shikonin

In a comparative in vivo and in vitro study of anti-glioma agents, plumbagin exhibited markedly higher blood-brain barrier (BBB) penetration ability compared to the structurally related naphthoquinones lapachol and shikonin . This enhanced CNS bioavailability correlated with significant growth inhibition of glioma in murine models, an effect not observed to the same degree with the comparators . The differential BBB permeability is likely due to plumbagin's specific substitution pattern and physicochemical properties.

blood-brain barrier glioma ferroptosis

Plumbagin Uniquely Combines Strong Antimutagenic and Antioxidant Activities, Unlike Juglone and Menadione

A systematic structure-activity relationship study revealed that plumbagin, possessing both a 5-hydroxyl and a 2-methyl group on the naphthoquinone core, exhibits a dual activity profile: strong antimutagenic (against UV and EMS) and strong antioxidant properties [1]. In stark contrast, juglone (only 5-OH) displayed only strong antimutagenic activity, and menadione (only 2-CH3) exhibited only strong antioxidant activity [1]. This demonstrates that the combination of functional groups in plumbagin is essential for its multi-modal bioactivity, which cannot be achieved by using either analog alone.

antimutagenic antioxidant structure-activity relationship

Plumbagin Is a More Potent Cytotoxic Agent than Menadione in C6 Glioblastoma Cells

In a comparative study on C6 glioblastoma cells, plumbagin exhibited superior cytotoxic activity with an IC50 of 7.7 ± 0.28 μM, compared to menadione's IC50 of 9.6 ± 0.75 μM [1]. Both compounds functioned as strong pro-oxidants and mitochondrial oxidative phosphorylation uncouplers, but plumbagin's lower IC50 indicates higher potency in this cancer model [1]. Lawsone, another analog, showed only moderate effects [1].

glioblastoma cytotoxicity mitochondrial uncoupling

Plumbagin Exhibits Superior Antitubercular and Antibacterial Activity Against MDR Clinical Isolates

In a broad-spectrum antimicrobial evaluation against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, plumbagin consistently demonstrated the highest potency among tested quinonoids. The order of antitubercular activity was plumbagin > emodin ~ menadione ~ thymoquinone > diospyrin, and the antibacterial efficacy order was plumbagin > menadione ~ thymoquinone > diospyrin > emodin [1]. Notably, plumbagin showed a lowest MIC of 0.25 µg/mL against M. tuberculosis and <4 µg/mL against Gram-positive bacteria [1].

antitubercular antibacterial MDR

Plumbagin Shows Differential Substrate Specificity for ABCG2 Transporter Compared to Menadione

Both plumbagin and its structural analog menadione (vitamin K3) are substrates of the multidrug resistance-linked ABC transporter ABCG2. However, they exhibit differential potency in inhibiting the binding of the photoaffinity analog [125I]-IAAP to ABCG2, with IC50 values of 22.6 μM for plumbagin and 7.3 μM for menadione [1]. This indicates that while both compounds interact with the same transporter, their binding affinities differ significantly due to the presence of the 5-OH group in plumbagin. Neither compound affected ABCB1 (P-glycoprotein) [1].

ABC transporter multidrug resistance ABCG2

Plumbagin (CAS 481-42-5): Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


CNS Oncology Research: Prioritizing Plumbagin for Glioma and Brain Metastasis Models

As demonstrated by superior blood-brain barrier penetration compared to lapachol and shikonin , plumbagin is the preferred naphthoquinone scaffold for investigating CNS malignancies. Its ability to accumulate in the brain and induce ferroptosis in glioma cells makes it a critical tool for validating NQO1/GPX4-targeted therapies . Procurement should be directed toward studies evaluating in vivo efficacy in orthotopic brain tumor models.

Multi-Drug Resistant (MDR) Pathogen Drug Discovery Programs

Plumbagin's consistent ranking as the most potent antitubercular and antibacterial agent among tested quinonoids against MDR/XDR clinical isolates [1] positions it as a high-priority lead compound. Research groups focused on overcoming antimicrobial resistance should utilize plumbagin as a benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency against resistant strains.

Mechanistic Studies on Dual-Mode Bioactivity (Antimutagenic + Antioxidant)

The unique combination of strong antimutagenic and antioxidant activities in plumbagin, absent in the mono-functional analogs juglone and menadione [2], makes it an essential tool for dissecting the molecular interplay between DNA protection and oxidative stress modulation. It is the compound of choice for experiments designed to elucidate the contribution of the 5-OH/2-CH3 motif to multi-target pharmacology.

ABC Transporter Modulation and Multidrug Resistance Reversal Studies

Plumbagin's specific, albeit lower-affinity, interaction with the ABCG2 transporter compared to menadione [3] offers a valuable probe for studying the structure-transporter recognition relationship. Its lack of effect on ABCB1 provides selectivity, allowing researchers to isolate ABCG2-mediated efflux mechanisms. It is particularly useful in co-treatment experiments where modulation of mitoxantrone efflux is desired without engaging P-glycoprotein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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